

# Phenethyl butyrate chemical properties and structure

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## Compound of Interest

Compound Name: Phenethyl butyrate

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An In-depth Technical Guide to the Chemical Properties and Structure of **Phenethyl Butyrate**

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### Abstract

**Phenethyl butyrate** (CAS No. 103-52-6), also known as 2-phenylethyl butanoate, is an ester of significant interest within the chemical, pharmaceutical, and consumer goods industries.[1][2][3] Renowned for its pleasant floral and fruity aroma, this compound serves as a cornerstone ingredient in many fragrance and flavor formulations.[1][3][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile molecule.

## Molecular Structure and Identity

**Phenethyl butyrate** is structurally defined by the ester linkage between a phenethyl alcohol moiety and a butyric acid moiety. This combination of an aromatic alcohol and a short-chain carboxylic acid gives rise to its characteristic organoleptic properties. The molecule is achiral and possesses no stereocenters.[5]

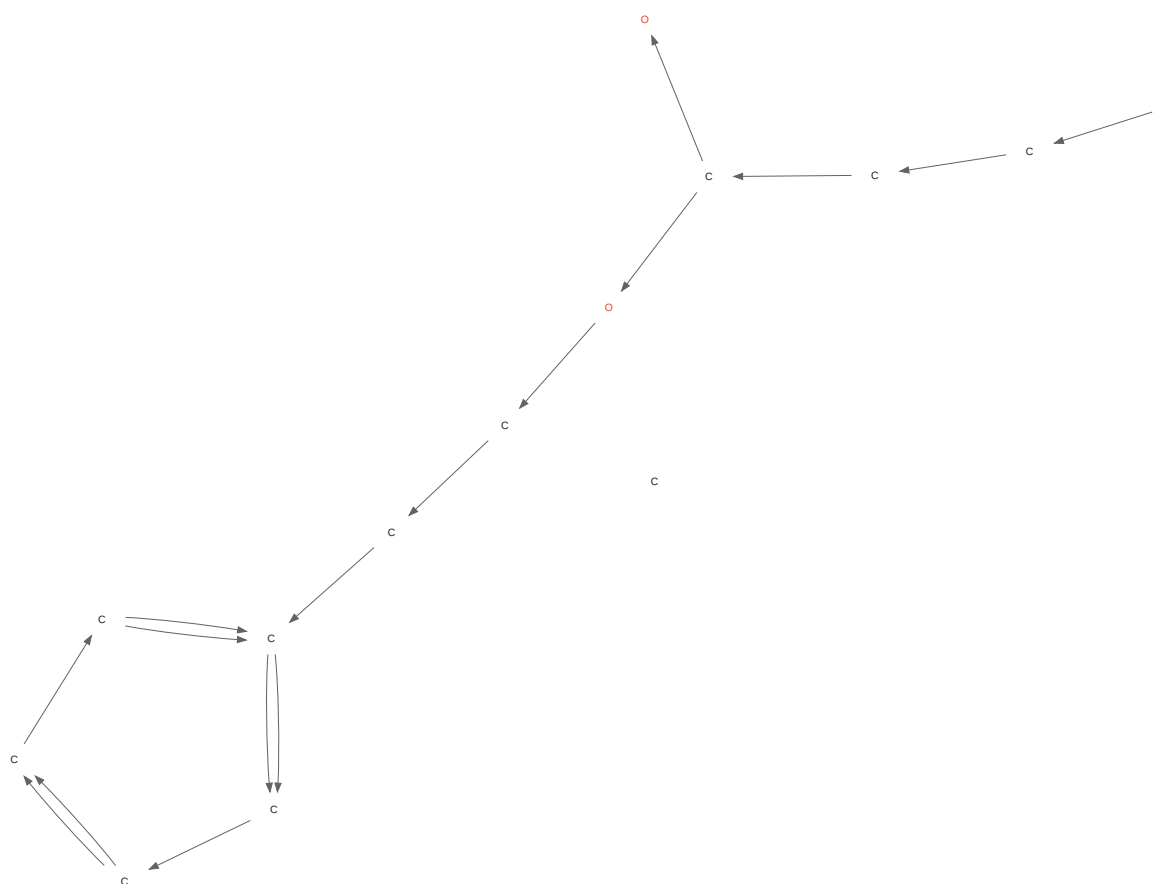
- Molecular Formula:  $C_{12}H_{16}O_2$  [1][5][6]
- Molecular Weight: 192.25 g/mol [1][3][5][6]

- IUPAC Name: 2-phenylethyl butanoate[6][7]
- Synonyms: **Phenethyl butyrate**, Phenylethyl butyrate, Butanoic acid, 2-phenylethyl ester, Benzylcarbonyl butyrate[3][6][8]

For unambiguous digital representation, the following identifiers are used:

- SMILES: CCCC(=O)OCCc1ccccc1[6][9]
- InChI: InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3[6]

The structural formula is visualized below.



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Caption: 2D structure of **Phenethyl Butyrate**.

## Physicochemical Properties

**Phenethyl butyrate** is a colorless to pale yellow liquid at room temperature.<sup>[1][3]</sup> Its physical properties are critical for its application in formulations, dictating its behavior in various matrices.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	<sup>[1][3]</sup>
Odor Profile	Fruity, floral, rose, honey, pear, pineapple	<sup>[3][10]</sup>
Density	~0.99 - 0.998 g/cm <sup>3</sup> at 25 °C	<sup>[1][3]</sup>
Boiling Point	235 - 260 °C	<sup>[1][3]</sup>
Flash Point	~113 - 120 °C (closed cup)	<sup>[9]</sup>
Refractive Index (n <sub>20/D</sub> )	1.475 - 1.495	<sup>[1]</sup>
Solubility	Insoluble in water; soluble in organic solvents like alcohol and ether	<sup>[7][11]</sup>
Vapor Pressure	0.0061 hPa @ 20°C (est.)	<sup>[9]</sup>
XLogP3-AA	3.1	<sup>[9]</sup>

The low water solubility and relatively high boiling point are characteristic of a medium-chain ester with a significant hydrocarbon component. Its XLogP3-AA value of 3.1 indicates a lipophilic nature, which is crucial for its use in oil-based fragrances and cosmetic formulations.<sup>[9]</sup>

## Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of **phenethyl butyrate**.

## Mass Spectrometry (MS)

Under electron ionization (EI), **phenethyl butyrate** undergoes characteristic fragmentation. The most prominent peak observed in its mass spectrum is typically at  $m/z$  104. This fragment corresponds to the stable phenylethyl cation ( $[C_8H_8]^+$ ), which can rearrange to the tropylium ion. Other significant fragments arise from the butyrate moiety, including the acylium ion at  $m/z$  71 ( $[C_4H_7O]^+$ ) and the propyl fragment at  $m/z$  43 ( $[C_3H_7]^+$ ).<sup>[6][8]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the ester functional group. Key absorption bands include:

- $\sim 1730\text{-}1750\text{ cm}^{-1}$ : A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the ester.
- $\sim 1150\text{-}1250\text{ cm}^{-1}$ : A strong C-O stretching vibration.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$ : C-H stretching from the aliphatic parts of the molecule.
- $\sim 3030\text{-}3080\text{ cm}^{-1}$  and  $\sim 1600, 1495, 1450\text{ cm}^{-1}$ : Aromatic C-H and C=C stretching vibrations from the benzene ring.<sup>[12][13]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy allows for the complete structural elucidation of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum shows distinct signals for each unique proton environment.
  - $\sim 7.2\text{-}7.3\text{ ppm}$  (multiplet, 5H): Protons on the aromatic ring.
  - $\sim 4.3\text{ ppm}$  (triplet, 2H): Methylene protons ( $-\text{O}-\text{CH}_2-\text{CH}_2-\text{Ph}$ ) adjacent to the ester oxygen, deshielded by the electronegative oxygen.
  - $\sim 2.9\text{ ppm}$  (triplet, 2H): Methylene protons ( $-\text{O}-\text{CH}_2-\text{CH}_2-\text{Ph}$ ) adjacent to the aromatic ring.
  - $\sim 2.2\text{ ppm}$  (triplet, 2H): Methylene protons ( $-\text{CO}-\text{CH}_2-\text{CH}_2-\text{CH}_3$ ) adjacent to the carbonyl group.

- ~1.6 ppm (sextet, 2H): Methylene protons (-CO-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>).
- ~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH<sub>2</sub>-CH<sub>3</sub>).
- <sup>13</sup>C NMR: The carbon spectrum confirms the carbon skeleton.
  - ~173 ppm: Carbonyl carbon (C=O).
  - ~138 ppm: Quaternary aromatic carbon attached to the ethyl chain.
  - ~126-129 ppm: Aromatic carbons (CH).
  - ~65 ppm: Methylene carbon (-O-CH<sub>2</sub>-).
  - ~36 ppm: Methylene carbon (-CO-CH<sub>2</sub>-).
  - ~35 ppm: Methylene carbon (-CH<sub>2</sub>-Ph).
  - ~18 ppm: Methylene carbon (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>).
  - ~13 ppm: Methyl carbon (-CH<sub>3</sub>).

(Note: Precise chemical shifts can vary slightly depending on the solvent and instrument.)

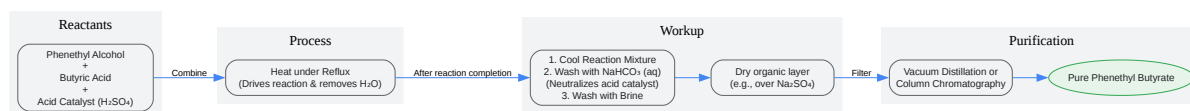
[\[14\]](#)

## Synthesis and Reactivity

### Synthesis: Fischer-Speier Esterification

The primary industrial and laboratory synthesis of **phenethyl butyrate** is the Fischer-Speier esterification.[\[7\]](#)[\[15\]](#) This is an acid-catalyzed condensation reaction between phenethyl alcohol and butyric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed as a byproduct is removed.[\[16\]](#)[\[17\]](#)[\[18\]](#)

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[\[18\]](#)



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Caption: General workflow for the synthesis of **Phenethyl Butyrate**.

## Experimental Protocol: Laboratory Scale Synthesis

- Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.
- Reagents: To the flask, add phenethyl alcohol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent like toluene if necessary to aid in azeotropic water removal.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).<sup>[18]</sup>
- Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
- Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.<sup>[16]</sup>
- Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to yield the final product.

## Reactivity

As an ester, **phenethyl butyrate** is susceptible to hydrolysis. Under basic conditions (saponification), it will react with a strong base like sodium hydroxide to yield sodium butyrate and phenethyl alcohol. It can also be hydrolyzed under acidic conditions, which is the reverse of the Fischer esterification.

## Safety, Handling, and Regulation

**Phenethyl butyrate** is considered safe for its intended use in flavors and fragrances and is not classified as a hazardous substance according to GHS and EC Regulation 1272/2008.[\[19\]](#)[\[20\]](#) However, standard laboratory safety practices should always be followed.

- **Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[\[19\]](#)[\[21\]](#)
- **Storage:** Store in tightly sealed containers in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[\[1\]](#)
- **Toxicity:** The substance is considered a Cramer Class I material, and exposure levels in consumer products are below the Threshold of Toxicological Concern (TTC).[\[22\]](#) It is not found to be genotoxic or phototoxic.[\[22\]](#)

## Applications

The primary driver for the production of **phenethyl butyrate** is its versatile and pleasant aroma.

- **Fragrance and Cosmetics:** It is a key component in perfumes, lotions, and other personal care products, where it imparts a lasting sweet, floral, and fruity scent.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Flavor Industry:** It is used as a flavoring agent in foods and beverages, such as candies, baked goods, and drinks, to provide fruity notes.[\[1\]](#)[\[3\]](#)
- **Research and Development:** It serves as a model ester for studying chemical reactions and may be used as an excipient in pharmaceutical formulations to improve solubility or stability of active ingredients.[\[1\]](#)[\[2\]](#)

## References



- J&K Scientific LLC. (n.d.). **Phenethyl butyrate** | 103-52-6.
- Scent.vn. (n.d.). **Phenethyl butyrate** (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.
- Breeze Intermediates Pvt. Ltd. (n.d.). Material Safety Data Sheet - Phenyl Ethyl Butyrate.
- Solubility of Things. (n.d.). **Phenethyl butyrate**.
- PubChem. (n.d.). **Phenethyl butyrate**. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). phenethyl 2-ethyl butyrate, 6315-04-4.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, **phenethyl butyrate**, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166(Suppl 1), 113263.
- NIST. (n.d.).  $\beta$ -Phenylethyl butyrate - Infrared Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.).  $\beta$ -Phenylethyl butyrate - Mass spectrum (electron ionization). NIST Chemistry WebBook.
- Global Substance Registration System (GSRS). (n.d.). **PHENETHYL BUTYRATE**.
- University of California, Davis. (n.d.). Fischer Esterification.
- NIST. (n.d.).  $\beta$ -Phenylethyl butyrate. NIST Chemistry WebBook, SRD 69.
- The Good Scents Company. (n.d.). **phenethyl butyrate**, 103-52-6.
- MySkinRecipes. (n.d.). **Phenethyl Butyrate** – Fruity-floral (pear/rose) ester.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Truman State University. (2017). Esters: Those Wonderfully Odoriferous Chemicals. CHEM 100 Lab.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.

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## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Phenyl Ethyl Butyrate Manufacturer & Suppliers [ELAROMA-PEBAT - Elchemy [elchemy.com]

- 4. Phenethyl 2-methylbutyrate (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Phenethyl butyrate | C<sub>12</sub>H<sub>16</sub>O<sub>2</sub> | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8.  $\beta$ -Phenylethyl butyrate [webbook.nist.gov]
- 9. scent.vn [scent.vn]
- 10. Phenethyl Butyrate – Fruity-floral (pear/rose) ester [myskinrecipes.com]
- 11. phenethyl 2-ethyl butyrate, 6315-04-4 [thegoodscentcompany.com]
- 12.  $\beta$ -Phenylethyl butyrate [webbook.nist.gov]
- 13.  $\beta$ -Phenylethyl butyrate [webbook.nist.gov]
- 14. Phenethyl butyrate(103-52-6) 1H NMR [m.chemicalbook.com]
- 15. cerritos.edu [cerritos.edu]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. athabascau.ca [athabascau.ca]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. Page loading... [wap.guidechem.com]
- 21. aksci.com [aksci.com]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
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